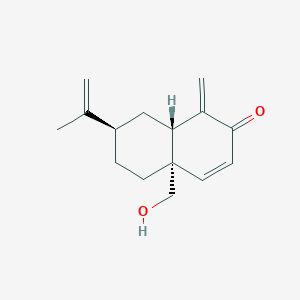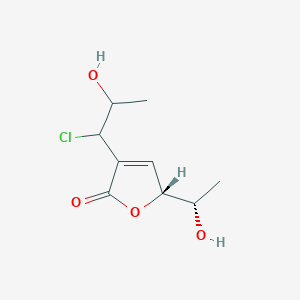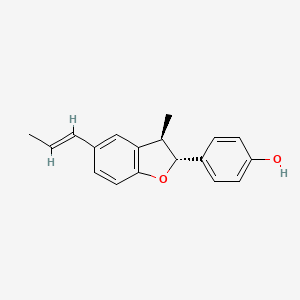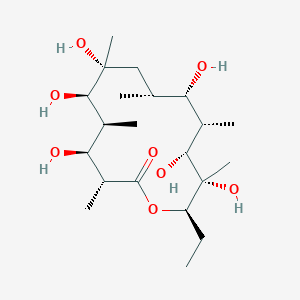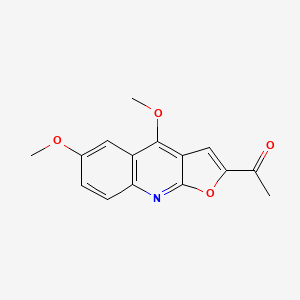
2-Acetylpteleine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylpteleine is a natural product found in Melicope semecarpifolia with data available.
Scientific Research Applications
Antiplatelet Aggregation Activity
2-Acetylpteleine, along with other compounds, was isolated from the root bark of Melicope semecarpifolia. It exhibits significant antiplatelet aggregation activities, which could have implications in the prevention and treatment of thrombotic disorders (Chen et al., 2001).
Psychiatric Disorders Treatment
Research has explored the use of N-acetylcysteine (NAC), a related compound, in the treatment of psychiatric disorders. NAC appears to modulate neurotropic and inflammatory pathways, showing promise in treating addiction, schizophrenia, and bipolar disorder (Dean et al., 2011).
Neurodegenerative Diseases
NAC, due to its antioxidant and anti-inflammatory activities, is being evaluated for its neuroprotective potential in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in neuropathic pain and stroke management (Tardiolo et al., 2018).
Chronic Disease Prevention
Studies have indicated that NAC supplementation may help in preventing chronic diseases such as chronic obstructive pulmonary disease, pulmonary fibrosis, and infertility in specific conditions, suggesting its role in a variety of health conditions (Millea, 2009).
Radiocontrast-Induced Nephropathy Prevention
NAC has been investigated for its efficacy in preventing radiocontrast-induced nephropathy (RCIN), a complication of imaging procedures. However, studies have yielded mixed results, highlighting the need for further research in this area (Fishbane et al., 2004).
Antioxidant and Anti-Inflammatory Properties
The antioxidant and anti-inflammatory properties of NAC, a derivative of 2-Acetylpteleine, are well-documented, offering potential therapeutic benefits in various medical applications (Ziment, 1988).
Treatment of Type-2 Diabetes
NAC has been reviewed for its protective effects against insulin resistance and potential in treating type-2 diabetes. Its antioxidative and anti-inflammatory properties are considered beneficial in managing the disease (Lasram et al., 2015).
Neuropsychiatric Disorders
NAC targets multiple factors relevant to neuropsychiatric disorders, including glutamatergic transmission and apoptosis. Its diverse mechanisms of action make it a promising drug candidate for disorders like Alzheimer's, Parkinson's, and depression (Berk et al., 2013).
Type 2 Diabetes and Cardiovascular Health
A study showed that NAC reduces platelet–monocyte conjugation in patients with type 2 diabetes, suggesting a potential role in reducing atherothrombotic risk in these patients (Treweeke et al., 2012).
Clinical Pharmacokinetics
Understanding the pharmacokinetics of NAC, including its absorption, metabolism, and excretion, is crucial for its effective use in various medical conditions (Holdiness, 1991).
Influenza-Like Symptoms and Immunity
NAC treatment in long-term studies showed a significant reduction in the severity and frequency of influenza-like symptoms, indicating its potential in boosting cell-mediated immunity (De Flora et al., 1997).
Impact on Human Health
NAC's role as an antioxidant and anti-inflammatory agent underpins its therapeutic potential in diseases related to oxidative stress and inflammation, highlighting its broad medical applications (Tenório et al., 2021).
Biological Activities and Chemistry
The diverse biological effects of NAC, derived from 2-Acetylpteleine, are linked to its chemical properties, which include interactions with various cellular components and signaling pathways (Samuni et al., 2013).
Idiopathic Pulmonary Fibrosis Treatment
In a clinical trial, acetylcysteine did not show a significant benefit in preserving forced vital capacity in patients with idiopathic pulmonary fibrosis, indicating the need for further exploration of its effectiveness in this condition (Martinez et al., 2014).
properties
Product Name |
2-Acetylpteleine |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-(4,6-dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H13NO4/c1-8(17)13-7-11-14(19-3)10-6-9(18-2)4-5-12(10)16-15(11)20-13/h4-7H,1-3H3 |
InChI Key |
UTDDUOSTMWFEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=C(C=CC(=C3)OC)N=C2O1)OC |
synonyms |
2-acetyl-pteleine 2-acetylpteleine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



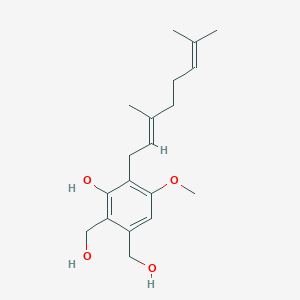
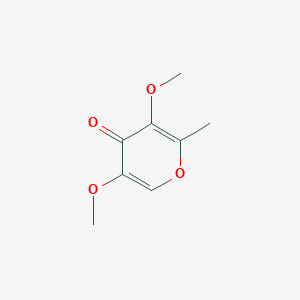
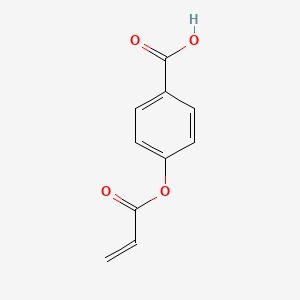
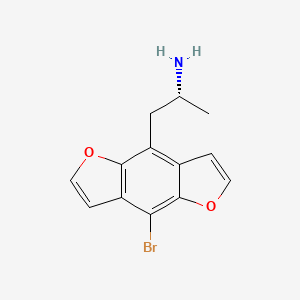
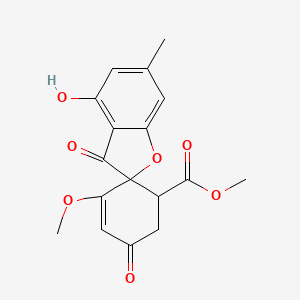
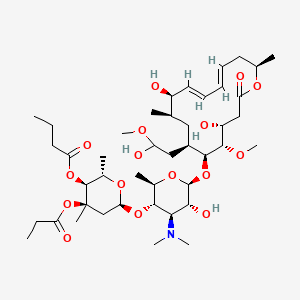
![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
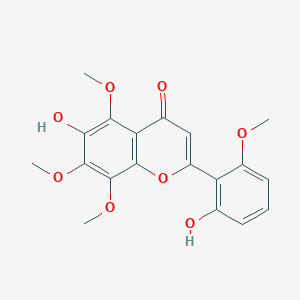
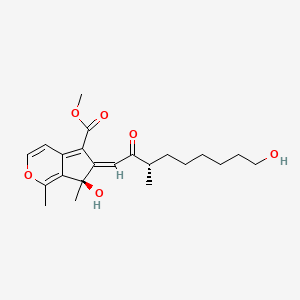
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)
